Biochemical Potency: BAY1217389 Shows Superior IC50 Over MPI-0479605 and BOS172722
In biochemical assays, BAY1217389 inhibits Mps1 kinase activity with an IC50 of 0.63±0.27 nM . This is a 2.9-fold improvement in potency over the comparator MPI-0479605, which has a reported IC50 of 1.8 nM . Furthermore, BAY1217389 is approximately 17-fold more potent than BOS172722, which has an IC50 of 11 nM . This demonstrates that BAY1217389 achieves target engagement at substantially lower concentrations.
| Evidence Dimension | Biochemical IC50 against Mps1 kinase |
|---|---|
| Target Compound Data | 0.63 ± 0.27 nM |
| Comparator Or Baseline | MPI-0479605 (1.8 nM); BOS172722 (11 nM) |
| Quantified Difference | 2.9-fold more potent than MPI-0479605; 17.5-fold more potent than BOS172722 |
| Conditions | Biochemical TR-FRET assay |
Why This Matters
Higher biochemical potency means a lower concentration of compound is needed to achieve target engagement, which can translate to lower effective doses in cellular and in vivo models, potentially reducing off-target effects.
